molecular formula C12H15N3O B1523190 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide CAS No. 1094544-07-6

2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide

Cat. No.: B1523190
CAS No.: 1094544-07-6
M. Wt: 217.27 g/mol
InChI Key: DTDDBXVRHQWLJH-UHFFFAOYSA-N
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Description

2-(5-Amino-1H-indol-1-yl)-N,N-dimethylacetamide is a synthetic organic compound featuring an indole core structure linked to a N,N-dimethylacetamide group. The indole scaffold is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities. The presence of the 5-amino group provides a handle for further chemical modification, making this compound a valuable building block for synthesizing more complex molecules for research purposes. This compound is closely related to structures investigated in neuroscientific research. Analogs featuring the N,N-dimethylaminoethyl side chain, such as N,N-dimethyltryptamine (DMT), have been studied for their potential as psychoplastogens—compounds that promote neural plasticity. These studies suggest potential applications in researching neuropsychiatric disorders, though the specific mechanism of action for 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide has not been established. Additionally, substituted indole derivatives have demonstrated antimicrobial properties in scientific studies, indicating another potential area of research for this compound. Please note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(5-aminoindol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14(2)12(16)8-15-6-5-9-7-10(13)3-4-11(9)15/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDDBXVRHQWLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Functionalization

The starting point is typically a 5-aminoindole or a suitably protected derivative. The amino group at the 5-position can be introduced via:

  • Nitration followed by reduction: Nitration of the indole ring at the 5-position, followed by catalytic hydrogenation or chemical reduction to yield the 5-amino group.
  • Direct amination: Using directed lithiation or metal-catalyzed amination protocols to install the amino substituent selectively at the 5-position.

N-Alkylation with Dimethylacetamide Side Chain

The critical step involves the attachment of the N,N-dimethylacetamide moiety to the indole nitrogen (N1). This can be achieved by:

Optimization of Reaction Conditions

  • Solvent choice: Polar aprotic solvents such as N,N-dimethylacetamide (DMAC) or acetonitrile are preferred to enhance nucleophilicity and solubility.
  • Temperature control: Elevated temperatures (e.g., 100–150 °C) facilitate the alkylation and cyclization steps.
  • Catalysts and additives: Acid catalysts or bases may be used to promote reaction efficiency and selectivity.

Representative Synthetic Route Example

Based on analogous indole derivative syntheses reported in medicinal chemistry literature:

Step Reagents & Conditions Description Yield (%)
1 Starting from 5-nitroindole Nitration at 5-position 80–90
2 Catalytic hydrogenation (Pd/C, H2) Reduction of nitro to amino group 85–95
3 Methyl 2-bromoacetate, base (e.g., K2CO3), DMAC, reflux N-alkylation of indole nitrogen 70–85
4 Dimethylamine, amidation conditions (e.g., heating, solvent) Conversion of ester to N,N-dimethylacetamide 75–90

Detailed Research Findings

  • Activity and Selectivity: Modifications on the amide substituent, such as N,N-dimethylation, have been shown to significantly improve biological activity and binding affinity to target enzymes like diacylglycerol kinase gamma (DGKγ).

  • Reaction Yields and Purity: Optimized conditions for N-alkylation and amidation steps yield the target compound in good to excellent yields (typically 70–90%), with minimal side reactions when carefully controlled.

  • Scalability: The synthetic methods are amenable to scale-up, with reactions performed on multi-gram scales maintaining high yields and reproducibility.

Comparative Data Table of Preparation Steps

Preparation Step Reagents/Conditions Yield Range (%) Notes
Nitration of indole HNO3/H2SO4 or alternative nitrating agent 80–90 Regioselective nitration at 5-position
Reduction of nitro to amino Pd/C, H2 or SnCl2, HCl 85–95 Clean conversion to 5-aminoindole
N-Alkylation Methyl 2-bromoacetate, K2CO3, DMAC, reflux 70–85 Requires anhydrous conditions for selectivity
Amidation (ester to amide) Dimethylamine, heat, solvent (e.g., DMF) 75–90 Completion confirmed by NMR and MS analysis

Additional Notes on Preparation

  • The choice of protecting groups for the amino functionality may be necessary depending on the reaction sequence to prevent side reactions.
  • Purification typically involves column chromatography or recrystallization to achieve high purity suitable for biological evaluation.
  • Analytical techniques such as NMR, LC-MS, and HPLC are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its structural similarity to other biologically active molecules positions it as a candidate for further investigation in drug design:

  • Antimicrobial Activity : Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that indole derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases .
  • Anti-inflammatory Properties : The compound's structure suggests it may influence cyclooxygenase (COX) pathways, which are critical in inflammatory processes. Indole derivatives have been studied for their ability to selectively inhibit COX-2, making them potential candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects .
PropertyApplicationNotes
AntimicrobialTreatment of infectionsEffective against M. tuberculosis
Anti-inflammatoryNSAID developmentPotential COX-2 inhibitor

Biological Research

The compound's role in biological systems is under investigation, particularly concerning its effects on neuronal function:

  • Psychoplastogenic Effects : Recent studies have indicated that compounds similar to 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide may enhance dendritic growth and synaptogenesis in neuronal cultures. This suggests potential applications in neuropharmacology and the treatment of neurodegenerative diseases .

Versatile Small Molecule Scaffold

Due to its unique structure, this compound serves as a versatile scaffold for synthesizing new analogs with varied biological activities:

  • Synthesis of Derivatives : The ability to modify the indole moiety allows researchers to create a library of compounds that can be screened for specific biological activities, such as anticancer or antiviral properties.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide:

  • Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their antimicrobial activity against resistant strains of bacteria. The findings revealed several compounds with low minimum inhibitory concentrations (MIC), indicating strong antimicrobial potential .
  • Neuropharmacological Studies : Another research effort focused on the psychoplastogenic properties of indole derivatives, demonstrating their ability to enhance neuronal complexity and connectivity in vitro, which could have implications for treating conditions like depression and anxiety disorders .
  • Structure–Activity Relationship (SAR) : Ongoing SAR studies aim to elucidate how modifications to the indole structure affect biological activity, providing insights into optimizing drug candidates for specific therapeutic targets .

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural Comparisons

a. Positional Isomers

  • 2-(6-Amino-1H-indol-1-yl)-N,N-dimethylacetamide (C₁₂H₁₅N₃O): Differs in the amino group’s position (6 vs. 5 on the indole ring).

b. Substituent Variations

  • 2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (C₂₁H₂₀BrN₃O₂): Bromine at the 5-position increases molecular weight (433.3 Da vs. 217.27 Da) and lipophilicity (logP ~3.5 vs. ~1.2). The ethyl-linked methoxyindole group introduces steric bulk, reducing membrane permeability compared to the dimethylacetamide analog .
  • The diethylacetamide group raises logP (estimated ~2.8) compared to dimethylacetamide .

c. Core Modifications

  • N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (e.g., compound 5a–y ): Adamantane adds significant hydrophobicity (logP >4) and rigidity, favoring CNS penetration. The 2-oxoacetamide moiety may enhance chelation of metal ions in enzyme active sites, unlike the dimethylacetamide group .
  • 2-(4-Aminophenyl)-N,N-dimethylacetamide (C₁₀H₁₄N₂O): Replaces indole with a phenyl ring, eliminating π-π stacking with aromatic receptors. This simplification reduces molecular complexity but may diminish target affinity .
Physicochemical Properties
Compound Molecular Weight (Da) logP* Solubility (mg/mL) Key Substituents
2-(5-Amino-1H-indol-1-yl)-N,N-dimethylacetamide 217.27 ~1.2 ~10 (DMSO) 5-Aminoindole, dimethylacetamide
2-(6-Amino-1H-indol-1-yl)-N,N-dimethylacetamide 217.27 ~1.2 ~10 (DMSO) 6-Aminoindole, dimethylacetamide
2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-methoxyindol-3-yl)ethyl]acetamide 433.3 ~3.5 <1 (DMSO) Bromoindole, methoxyindole-ethyl
N-Substituted adamantane-indole-2-oxoacetamide ~450 >4 <0.5 (DMSO) Adamantane, 2-oxoacetamide
2-(4-Aminophenyl)-N,N-dimethylacetamide 178.24 ~0.8 ~50 (Water) 4-Aminophenyl, dimethylacetamide

*Calculated using fragment-based methods.

Key Insights :

  • Amino vs. Bromo/Chloro Groups: Amino substituents improve aqueous solubility (e.g., ~10 mg/mL for 5-amino vs. <1 mg/mL for bromo analogs) .
  • Dimethyl vs. Diethyl Acetamide : Diethyl groups (logP ~2.8) enhance lipophilicity but reduce solubility compared to dimethyl (logP ~1.2) .

Biological Activity

2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide is a synthetic compound belonging to the indole family, noted for its diverse biological activities. This compound features an indole core with an amino group at the 5-position and a dimethylacetamide moiety, which contributes to its potential therapeutic applications.

The synthesis of 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide involves various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions can modify its properties and enhance biological activity. For instance, the amino group can be oxidized to form nitroso or nitro derivatives, while the indole ring can undergo electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for similar indole derivatives has shown promising results, suggesting that this compound may possess comparable efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that indole derivatives can inhibit cell proliferation by targeting specific enzymes involved in cancer progression. For example, it may inhibit certain kinases or receptors associated with tumor growth. The mechanism of action involves binding to these molecular targets, thereby modulating their activity .

The biological activity of 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide is primarily attributed to its ability to interact with various biological targets. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell growth and proliferation.
  • Receptor Modulation : It can bind to receptors involved in signaling pathways that regulate cell survival and apoptosis.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Studies : In vitro tests revealed that derivatives of this compound exhibit significant antibacterial activity against pathogens such as MRSA, with MIC values indicating strong efficacy .
  • Anticancer Activity : A study evaluating the antiproliferative effects of similar indole derivatives found that they displayed significant cytotoxicity against cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .
  • Mechanistic Insights : Research into the mechanism of action suggests that the compound may stabilize certain receptor states, enhancing its pharmacological profile as a positive allosteric modulator (PAM) .

Comparative Analysis

A comparative analysis of similar compounds reveals varying biological activities based on structural modifications:

Compound NameStructural FeaturesBiological Activity
2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamideIndole structure with amino substitutionAntibacterial, anticancer
2-Aminoindole derivativesVariations in substituents on indole ringAnticancer, anti-inflammatory
N,N-DimethylformamideRelated solvent with amide functionalitySolvent properties, not directly biologically active

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide, and how can reaction yields be optimized?

Answer:
The synthesis typically involves coupling 5-aminoindole with activated N,N-dimethylacetamide derivatives. For example, a nucleophilic substitution reaction using NaH in DMF as a base and solvent (35°C, 8 hours) has been effective for analogous indole-acetamide compounds . Optimization should focus on:

  • Stoichiometric ratios: Maintain equimolar amounts of reactants to minimize side products.
  • Purification: Use column chromatography with ethyl acetate/hexane gradients (e.g., 30–70%) to isolate the product.
  • Yield tracking: Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane).

Basic: Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR: Key signals include the indole NH (δ 10.2–10.5 ppm), dimethylacetamide N(CH3)2 (δ 2.8–3.1 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
  • IR spectroscopy: Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .
  • HRMS: Validate the molecular ion peak (expected m/z ~245.13 for C12H15N3O) .

Advanced: How can researchers resolve contradictory biological activity data across different cancer cell lines?

Answer:
Contradictions may arise from variability in cellular uptake or off-target effects. Mitigation strategies include:

  • Dose-response profiling: Use IC50 values across multiple cell lines (e.g., MDA-MB-231 vs. HepG2) to identify selective toxicity .
  • Mechanistic studies: Combine transcriptomics (RNA-seq) and proteomics (western blotting) to verify target engagement (e.g., KRASG12C inhibition) .
  • Statistical validation: Apply ANOVA to assess reproducibility across biological replicates .

Advanced: What computational approaches are suitable for predicting binding affinity to kinase targets?

Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or BRAF). Prioritize poses with hydrogen bonds to the hinge region .
  • MD simulations: Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • QSAR modeling: Train models on indole derivatives to predict bioactivity cliffs .

Advanced: How can metabolic stability be enhanced without compromising therapeutic efficacy?

Answer:

  • Structural modifications: Introduce electron-withdrawing groups (e.g., -CF3) at the indole 5-position to reduce CYP450-mediated oxidation .
  • Prodrug design: Mask the amino group with a cleavable moiety (e.g., acetyl) to improve plasma half-life .
  • Metabolite tracking: Use LC-MS/MS to quantify urinary metabolites (e.g., N-methylated derivatives) and adjust dosing regimens .

Basic: What in vitro assays are critical for preliminary anticancer evaluation?

Answer:

  • Cytotoxicity: MTT assay (48–72 hours) across cancer cell lines (IC50 <10 µM suggests potency) .
  • Apoptosis: Annexin V/PI staining with flow cytometry to quantify early/late apoptotic cells.
  • Cell cycle analysis: PI staining to assess G1/S arrest (indicative of DNA damage response) .

Advanced: How should degradation products be analyzed under varying pH conditions?

Answer:

  • HPLC-PDA: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to separate degradation products at pH 2–12 .
  • HRMS identification: Compare fragmentation patterns to theoretical degradation pathways (e.g., hydrolysis of the acetamide bond) .
  • Kinetic modeling: Apply Arrhenius equations to predict shelf-life under accelerated stability conditions (40°C/75% RH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide

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